5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde basic properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde basic properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Executive Summary
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a highly functionalized heterocyclic compound built upon the 7-azaindole scaffold. This scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide provides a comprehensive analysis of the compound's core physicochemical properties, with a specific focus on the factors governing its basicity. We will dissect the electronic influence of its substituents, propose a logical synthetic strategy, and explore the reactivity of its key functional groups. Furthermore, this document will contextualize the molecule's significance as a versatile building block in modern drug discovery, particularly for the development of targeted therapeutics.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is an isomeric analog of indole where a nitrogen atom replaces the C7 carbon. This substitution has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold by medicinal chemists. Its ability to form critical hydrogen bond interactions with protein kinase hinge regions has cemented its role in the design of numerous inhibitors targeting enzymes like PI3K, FGFR, and JAK.[1][2][3]
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde emerges as a particularly valuable derivative. It combines the proven biological relevance of the 7-azaindole core with two key functional handles: a chloro group, which can modulate electronic properties and serve as a potential vector for cross-coupling reactions, and a carbaldehyde group, a versatile precursor for a vast array of chemical transformations. Understanding its fundamental properties is therefore critical for its effective application in research and development.
Physicochemical and Electronic Properties
A quantitative summary of the compound's properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [4] |
| Molecular Weight | 180.59 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | KQSYUIOGXLJFIY-UHFFFAOYSA-N | [4] |
| SMILES | Clc1cc2cc[nH]c2nc1C=O | [4] |
Analysis of Basicity
The basicity of 7-azaindole derivatives is primarily determined by the lone pair of electrons on the pyridine nitrogen (N7). The parent 7-azaindole is a moderate base with a pKa of approximately 4.59.[5] However, the substitution pattern on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde drastically reduces this basicity.
The two key substituents, a chloro group at C5 and a carbaldehyde at C6, are both strongly electron-withdrawing. Their combined influence significantly depletes the electron density of the pyridine ring, thereby decreasing the availability of the N7 lone pair for protonation.
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Carbaldehyde (-CHO) Group: This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). The resonance effect delocalizes the ring's π-electrons onto the carbonyl oxygen, substantially reducing electron density at N7.
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Chloro (-Cl) Group: The chlorine atom is electronegative and withdraws electron density via the inductive effect (-I). While it can donate electron density through resonance (+M), the inductive effect is dominant for halogens, leading to a net deactivation of the ring.
Consequently, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is expected to be a significantly weaker base than the unsubstituted 7-azaindole, with a pKa value well below 4.5. This attenuated basicity is a critical consideration in drug design, as it can influence solubility, off-target activity (e.g., hERG binding), and pharmacokinetic properties.
Caption: Electronic impact of substituents on the basicity of the N7 nitrogen.
Synthesis and Reactivity
Plausible Synthetic Strategy
Direct C6-formylation of a pre-existing 5-chloro-7-azaindole scaffold via electrophilic substitution (e.g., Vilsmeier-Haack reaction) is challenging. The Vilsmeier-Haack reaction on 7-azaindoles preferentially occurs at the electron-rich C3 position of the pyrrole ring.[5][6][7] Therefore, a more strategic, multi-step approach is required, likely involving the construction of the pyrrole ring onto a pre-functionalized pyridine.
A plausible route could begin with a substituted 2,3-diaminopyridine derivative. This approach offers regiochemical control, ensuring the aldehyde (or a precursor) is correctly positioned from the start.
Caption: A plausible, regiocontrolled synthetic workflow for the target compound.
Chemical Reactivity and Utility as a Building Block
The true value of this compound lies in the synthetic versatility of its aldehyde functional group. It serves as a linchpin for introducing diverse molecular fragments, which is essential for structure-activity relationship (SAR) studies.
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Reductive Amination: The most common transformation, reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form a new C-N bond. This is a robust method for installing complex side chains.
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Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds, allowing for the extension of carbon frameworks.
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Condensation Reactions: Reaction with active methylene compounds (e.g., malonates, nitromethane) to build more complex heterocyclic or acyclic systems.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functional groups for further derivatization.
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N-H Functionalization: The pyrrole nitrogen can be deprotonated and subsequently alkylated, arylated, or protected (e.g., with a SEM or Boc group) to prevent unwanted side reactions or to introduce additional diversity elements.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aldehyde functionality on the 7-azaindole core is a powerful entry point for synthesizing libraries of potential kinase inhibitors. The general strategy involves using the aldehyde to connect the core scaffold to a "solubility/selectivity" region of the final molecule, often a substituted amine or another heterocyclic system.
Caption: General workflow from the aldehyde building block to a final drug candidate.
This modular approach allows researchers to rapidly explore the chemical space around the 7-azaindole core. For instance, libraries derived from this aldehyde could be screened against panels of kinases to identify potent and selective inhibitors for therapeutic targets in oncology, immunology, and neurodegenerative diseases.[1][3]
Representative Experimental Protocol: Reductive Amination
This protocol provides a self-validating, step-by-step methodology for a key transformation, illustrating the compound's practical utility.
Objective: To synthesize N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)aniline as a representative product.
Materials:
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5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq)
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Aniline (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic acid, glacial (catalytic amount, ~5% v/v)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq) and dissolve in anhydrous DCM.
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Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
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Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
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In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence.
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Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)aniline.
Conclusion
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. While its inherent basicity is significantly attenuated by potent electron-withdrawing substituents—a feature that can be advantageous for pharmacokinetic profiles—its true strength lies in the synthetic potential of the C6-aldehyde. This functional group provides a reliable and versatile handle for constructing diverse molecular architectures, enabling the systematic exploration of structure-activity relationships required to develop next-generation targeted therapeutics.
References
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